molecular formula C14H16N4O5 B6117472 N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B6117472
M. Wt: 320.30 g/mol
InChI Key: DOBVTZHMZNOBKA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzyl group substituted with methoxy groups at the 3 and 4 positions, a nitro-substituted pyrazole ring, and an acetamide functional group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from appropriate hydrazine and β-keto ester precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Nitration: The pyrazole ring can be nitrated using nitric acid or other nitrating agents under controlled conditions.

    Formation of the Benzyl Group: The benzyl group with methoxy substitutions can be prepared through etherification reactions involving 3,4-dimethoxybenzyl alcohol.

    Coupling Reaction: The final step involves coupling the nitrated pyrazole with the benzyl group and acetamide through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the pyrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole ring might interact with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, potentially altering its biological activity.

    N-(3,4-dimethoxybenzyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Contains an amino group instead of a nitro group, which could affect its reactivity and interactions.

Uniqueness

N-(3,4-dimethoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential biological activities. The combination of these functional groups may provide distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-22-11-4-3-10(7-12(11)23-2)8-15-14(19)9-17-6-5-13(16-17)18(20)21/h3-7H,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBVTZHMZNOBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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